Cas no 358731-96-1 (D,L-2-Phenylglycine-d5)

D,L-2-Phenylglycine-d5 is a deuterated analog of D,L-2-phenylglycine, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced background interference. The compound is particularly valuable in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis. Its high isotopic purity ensures reliable and reproducible results in tracer experiments. The incorporation of deuterium also minimizes metabolic interference, making it a preferred choice for investigating biochemical pathways. This labeled derivative retains the chemical properties of the parent molecule while offering distinct advantages in analytical and mechanistic studies.
D,L-2-Phenylglycine-d5 structure
D,L-2-Phenylglycine-d5 structure
Product Name:D,L-2-Phenylglycine-d5
CAS No:358731-96-1
MF:C8H9NO2
MW:156.193370580673
CID:303246
PubChem ID:71751619
Update Time:2025-06-08

D,L-2-Phenylglycine-d5 Chemical and Physical Properties

Names and Identifiers

    • Benzene-d5-acetic acid,a-amino- (9CI)
    • D,L-2-Phenylglycine-d5
    • D,L-2-Phenylglycine-
    • (+/-)-Phenylglycine-d5
    • (2RS)-Amino-2-phenylethanoic-d5 Acid
    • (RS)-
    • A-Amino-benzeneacetic-d5 Acid
    • D,L-2-Phenyl-glycine-d5
    • FT-0673773
    • (RS)-alpha-Amino-benzeneacetic-d5 Acid
    • DTXSID20858303
    • HY-W010248S
    • 2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
    • Amino[(~2~H_5_)phenyl]acetic acid
    • D98055
    • 358731-96-1
    • CS-0379986
    • 2-Phenylglycine-d5
    • DL-PHENYL-D5-GLYCINE
    • (RS)-alpha-Amino-benzeneacetic-d5 Acid; D,L-2-Phenyl-glycine-d5; (+/-)-Phenylglycine-d5; (+/-)-Phenylglycine-d5; (2RS)-Amino-2-phenylethanoic-d5 Acid;
    • DL-alpha-Phenyl-d5-glycine
    • Inchi: 1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/i1D,2D,3D,4D,5D
    • InChI Key: ZGUNAGUHMKGQNY-RALIUCGRSA-N
    • SMILES: OC(C(C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])N)=O

Computed Properties

  • Exact Mass: 156.094712260g/mol
  • Monoisotopic Mass: 156.094712260g/mol
  • Isotope Atom Count: 5
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 63.3Ų

D,L-2-Phenylglycine-d5 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on D,L-2-Phenylglycine-d5

D,L-2-Phenylglycine-d5: A Comprehensive Overview

D,L-2-Phenylglycine-d5 (CAS No. 358731-96-1) is a deuterated derivative of the amino acid phenylglycine. This compound is of significant interest in the fields of medicinal chemistry, pharmaceutical research, and analytical chemistry due to its unique properties and applications. The deuterium labeling of this compound provides enhanced stability and distinct spectral characteristics, making it a valuable tool in various scientific investigations.

The chemical structure of D,L-2-Phenylglycine-d5 consists of a phenyl ring attached to a glycine backbone, with all five hydrogen atoms on the phenyl ring replaced by deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight and altered physical properties compared to its non-deuterated counterpart. The increased mass of deuterium atoms can influence the reactivity and metabolism of the compound, which is particularly useful in studying biological processes.

In medicinal chemistry, D,L-2-Phenylglycine-d5 is often used as a reference standard for the development and validation of analytical methods. Its stable isotopic composition allows for precise quantification and identification in complex matrices, such as biological fluids and tissues. This is crucial for ensuring the accuracy and reliability of drug metabolism studies, pharmacokinetic analyses, and bioanalytical assays.

Recent research has highlighted the potential of D,L-2-Phenylglycine-d5 in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that deuterated analogs of certain amino acids can exhibit improved pharmacological profiles compared to their non-deuterated counterparts. Specifically, D,L-2-Phenylglycine-d5 was found to have enhanced metabolic stability and reduced toxicity, making it a promising candidate for drug design and optimization.

In the context of clinical trials, D,L-2-Phenylglycine-d5 can serve as a valuable tracer molecule for monitoring drug absorption, distribution, metabolism, and excretion (ADME) processes. By incorporating this deuterated compound into preclinical and clinical studies, researchers can gain deeper insights into the pharmacokinetic behavior of potential drugs, thereby facilitating more informed decision-making during drug development.

The use of D,L-2-Phenylglycine-d5 in analytical chemistry extends beyond pharmaceutical applications. It is also employed in environmental monitoring and food safety analysis. For example, deuterated internal standards like D,L-2-Phenylglycine-d5 are used to improve the accuracy and precision of quantitative methods for detecting trace contaminants in environmental samples and food products. This ensures that regulatory limits are met and consumer safety is maintained.

In summary, D,L-2-Phenylglycine-d5 (CAS No. 358731-96-1) is a versatile compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and analytical chemistry. Its unique isotopic composition provides valuable advantages in terms of stability, spectral characteristics, and analytical performance. As research continues to advance in these fields, the importance of compounds like D,L-2-Phenylglycine-d5 is likely to grow, contributing to the development of more effective therapeutic agents and more reliable analytical methods.

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